Ivachtin Ivachtin Acetic acid 2-[4-methyl-8-(4-morpholinylsulfonyl)-1,3-dioxo-2-pyrrolo[3,4-c]quinolinyl]ethyl ester is a pyrroloquinoline.
Brand Name: Vulcanchem
CAS No.: 745046-84-8
VCID: VC0005313
InChI: InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3
SMILES: CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C
Molecular Formula: C20H21N3O7S
Molecular Weight: 447.5 g/mol

Ivachtin

CAS No.: 745046-84-8

Cat. No.: VC0005313

Molecular Formula: C20H21N3O7S

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

Ivachtin - 745046-84-8

Specification

CAS No. 745046-84-8
Molecular Formula C20H21N3O7S
Molecular Weight 447.5 g/mol
IUPAC Name 2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate
Standard InChI InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3
Standard InChI Key MWXJJTMEUGWKKY-UHFFFAOYSA-N
SMILES CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C
Canonical SMILES CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical and Physical Properties of Ivachtin

Ivachtin (CAS 745046-84-8) is a synthetic small molecule with the molecular formula C20H21N3O7S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{7}\text{S} and a molecular weight of 447.46 g/mol . The compound’s structure includes a pyrroloquinoline core functionalized with morpholine sulfonyl and acetate groups, as depicted in its SMILES notation:
CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C\text{CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C} .

Solubility and Stability

Ivachtin exhibits limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . For experimental use, stock solutions are typically prepared at concentrations of 10 mM in DMSO, with aliquots stored at -20°C to prevent degradation . Long-term storage recommendations emphasize desiccation at 4°C to maintain stability .

Table 1: Key Chemical Properties of Ivachtin

PropertyValue
Molecular FormulaC20H21N3O7S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{7}\text{S}
Molecular Weight447.46 g/mol
CAS Number745046-84-8
SolubilitySoluble in DMSO, DMF; insoluble in H2_2O
Storage ConditionsDesiccate at 4°C

Mechanism of Action: Targeting Caspase-3

Caspase-3, a cysteine-aspartic acid protease, plays a central role in the execution phase of apoptosis by cleaving substrates such as PARP and actin . Ivachtin inhibits caspase-3 through a noncompetitive mechanism, binding to an allosteric site rather than the active catalytic domain . This mode of action prevents substrate processing without directly competing with the enzyme’s natural ligands .

Selectivity Profile

While Ivachtin demonstrates high potency against caspase-3 (IC50_{50} = 23 nM), its selectivity over other caspases is modest. For example, it exhibits IC50_{50} values of 350 nM for caspase-7 and 1,200 nM for caspase-8 . This moderate selectivity necessitates careful experimental design when studying caspase-specific pathways .

Biological Activity in Cellular Models

Antiapoptotic Effects in Jurkat T Cells

In human Jurkat T cells treated with staurosporine (10 μM), Ivachtin reduced apoptosis by 60–70% compared to untreated controls . This protection surpassed that of the pan-caspase inhibitor Z-VAD-FMK, highlighting its efficacy in caspase-3-dominated pathways . The compound’s cell permeability, attributed to its lipophilic morpholine sulfonyl group, enables effective intracellular delivery .

Table 2: Comparative Efficacy of Caspase Inhibitors

InhibitorTarget CaspasesIC50_{50} (nM)Cell Model (Protection %)
IvachtinCaspase-323Jurkat T cells (70%)
Z-VAD-FMKPan-caspase39,000Jurkat T cells (45%)
Ac-DEVD-CHOCaspase-3/712HeLa cells (85%)

Pharmacological Applications and Research Use

Apoptosis Modulation in Disease Models

Ivachtin has been employed to investigate caspase-3’s role in:

  • Neurodegeneration: By inhibiting neuronal apoptosis in models of Alzheimer’s and Parkinson’s diseases .

  • Cancer Chemoresistance: Suppressing caspase-3 activation enhances the survival of drug-resistant tumor cells, aiding studies on therapeutic resistance .

  • Ischemia-Reperfusion Injury: Reducing cardiomyocyte death in simulated cardiac ischemia models .

Limitations and Considerations

  • Off-Target Effects: Moderate inhibition of caspases-7 and -8 may confound results in systems with parallel apoptotic pathways .

  • Solubility Constraints: Aqueous insolubility necessitates DMSO-based formulations, which can perturb cellular membranes at high concentrations .

Comparative Analysis with Other Caspase Inhibitors

Ivachtin vs. Ac-DEVD-CHO

Ac-DEVD-CHO, a peptide-based caspase-3/7 inhibitor, offers higher potency (IC50_{50} = 12 nM) but suffers from poor cell permeability and rapid proteolytic degradation . Ivachtin’s nonpeptide structure circumvents these limitations, enabling prolonged intracellular activity .

Future Directions and Research Opportunities

  • Structural Optimization: Modifying the morpholine sulfonyl group could enhance selectivity for caspase-3 over caspases-7 and -8 .

  • In Vivo Studies: Developing water-soluble derivatives or nanoparticle formulations may enable preclinical testing in animal models .

  • Crosstalk Investigations: Exploring Ivachtin’s impact on non-apoptotic processes, such as inflammasome activation or necroptosis, could reveal novel caspase-3 functions .

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